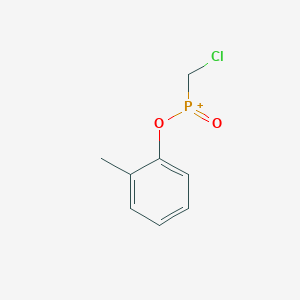
(Chloromethyl)(2-methylphenoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(2-methylphenoxy)oxophosphanium is an organophosphorus compound with the molecular formula C8H10ClO2P It is characterized by the presence of a chloromethyl group, a 2-methylphenoxy group, and an oxophosphanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenoxy)oxophosphanium typically involves the reaction of 2-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloromethyl methyl ether to yield the desired product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(Chloromethyl)(2-methylphenoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Azides or nitriles, depending on the nucleophile used
科学的研究の応用
(Chloromethyl)(2-methylphenoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of (Chloromethyl)(2-methylphenoxy)oxophosphanium involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The oxophosphanium moiety can act as a Lewis acid, facilitating reactions with electron-rich species. Molecular targets and pathways include:
Enzymes: Potential inhibition or modification of enzyme activity
Receptors: Binding to specific receptors in biological systems
類似化合物との比較
Similar Compounds
- (Chloromethyl)phenylphosphine oxide
- (Chloromethyl)diphenylphosphine oxide
- (Chloromethyl)triethylphosphonium chloride
Uniqueness
(Chloromethyl)(2-methylphenoxy)oxophosphanium is unique due to the presence of the 2-methylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective reactivity is required.
特性
CAS番号 |
111115-36-7 |
|---|---|
分子式 |
C8H9ClO2P+ |
分子量 |
203.58 g/mol |
IUPAC名 |
chloromethyl-(2-methylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C8H9ClO2P/c1-7-4-2-3-5-8(7)11-12(10)6-9/h2-5H,6H2,1H3/q+1 |
InChIキー |
UAUONINSKXNMCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1O[P+](=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




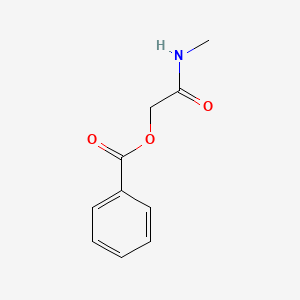
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)




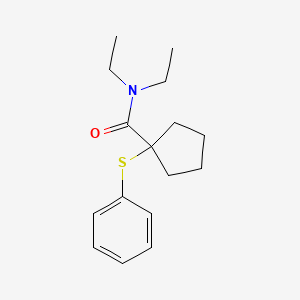
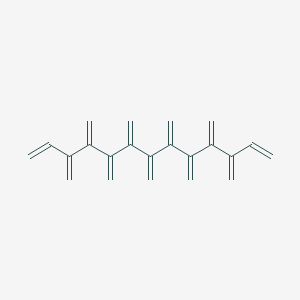
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
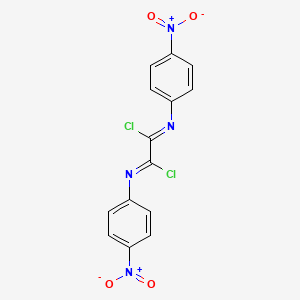
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

